molecular formula C8H13N3 B14495580 2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole CAS No. 64074-21-1

2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole

Cat. No.: B14495580
CAS No.: 64074-21-1
M. Wt: 151.21 g/mol
InChI Key: INHRHKUMMRINAQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyrrolidin-2-yl)-1H-imidazole
  • 2-Methyl-1-(pyrrolidin-4-yl)-1H-imidazole
  • 1-(Pyrrolidin-3-yl)-1H-imidazole

Uniqueness

2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole is unique due to the specific positioning of the methyl and pyrrolidine groups. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of both the imidazole and pyrrolidine rings also contributes to its distinct properties .

Properties

CAS No.

64074-21-1

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-3-ylimidazole

InChI

InChI=1S/C8H13N3/c1-7-10-4-5-11(7)8-2-3-9-6-8/h4-5,8-9H,2-3,6H2,1H3

InChI Key

INHRHKUMMRINAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCNC2

Origin of Product

United States

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